molecular formula C8H6F2O3 B1443277 2,5-Difluoro-4-methoxybenzoic acid CAS No. 1060739-01-6

2,5-Difluoro-4-methoxybenzoic acid

Cat. No. B1443277
M. Wt: 188.13 g/mol
InChI Key: RQVYGORJRNFUOO-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It is used as a laboratory chemical .


Synthesis Analysis

The synthesis of 2,6-Difluoro-4-methoxybenzoic acid involves the use of absolute ethanol in the presence of a catalytic amount of sulfuric acid. The mixture is refluxed for 2-3 hours to afford the ethyl ester of 2,6-Difluoro-4-methoxybenzoic acid .


Physical And Chemical Properties Analysis

2,5-Difluoro-4-methoxybenzoic acid is a solid with a melting point of 184-188 °C . Its molecular weight is 188.13 .

Scientific Research Applications

1. Chemical Reactions and Modifications

2,5-Difluoro-4-methoxybenzoic acid is utilized in various chemical reactions and modifications. For instance, it is involved in mercuration reactions, as demonstrated by Deacon and O'donoghue (1980), who explored the effects of trifluoromethanesulphonic acid on the mercuration of 4-methoxybenzoic acid, leading to different mercurated products (Deacon & O'donoghue, 1980). Additionally, research by Marzi, Gorecka, and Schlosser (2004) on the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates highlights the compound's relevance in creating various hydroxybenzoic acids (Marzi, Gorecka, & Schlosser, 2004).

2. Mass Spectrometry

In the field of mass spectrometry, 2,5-Difluoro-4-methoxybenzoic acid plays a role as an additive. Karas et al. (1993) studied its use as an additive to 2,5-dihydroxybenzoic acid in matrix-assisted laser desorption/ionization mass spectrometry, enhancing the ion yields and signal-to-noise ratio, particularly in analyzing high-mass range molecules (Karas et al., 1993).

3. Radical Zwitterions Formation

The formation of radical zwitterions from methoxylated benzoic acids, including 2,5-Difluoro-4-methoxybenzoic acid, was studied by Steenken, O'Neill, and Schulte‐Frohlinde (1977). Their research involved the one-electron oxidation by various ions to yield radical zwitterions, providing insights into the electron transfer processes and kinetics involved (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

4. Photophysical Behavior Analysis

Research by Santra et al. (2019) on the photophysical behavior of DFHBI derivatives, including molecules related to 2,5-Difluoro-4-methoxybenzoic acid, provided valuable insights into fluorescence and photoisomerization processes. This study contributes to the understanding of how these compounds behave under different solvent environments and their interaction with RNA aptamers (Santra et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2,5-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVYGORJRNFUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695170
Record name 2,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-methoxybenzoic acid

CAS RN

1060739-01-6
Record name 2,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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